Home > Products > Screening Compounds P100568 > 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione - 868143-64-0

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2524817
CAS Number: 868143-64-0
Molecular Formula: C18H20ClN5O3
Molecular Weight: 389.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

    Compound Description: CH-13584 is a xanthine derivative structurally similar to theophylline. Research indicates potent antitussive activity in the 4 to 8 mg/kg dose range when administered orally. [] Unlike theophylline, CH-13584 does not interact with the adenosine A1 receptor and exhibits weaker inhibition of cyclic nucleotide phosphodiesterase. [] Furthermore, CH-13584 demonstrates less potent bronchodilator effects in vitro and in vivo and lacks theophylline's cardiovascular and behavioral side effects and diuretic effects at dosages exceeding the antitussive dose. []

    Relevance: CH-13584 shares the core 1H-purine-2,6-dione structure with 7-(3-Chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione. Both compounds are classified as xanthine derivatives, known for their various pharmacological activities, including antitussive and bronchodilator effects. [] The presence of different substituents at the 7th position contributes to their distinct pharmacological profiles.

8-[(3R)-3-amino-1-pipéridinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-méthyl-1-[(4-méthyl-2-quinazolinyl)méthyl]-1h-purine-2,6-dione (Linagliptin)

    Compound Description: Linagliptin, also known as BI1356, is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes mellitus. [, ] It is typically administered as a 5 mg once-daily dose, with or without food. [] Linagliptin operates by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones like GLP-1, which stimulate insulin secretion in response to food intake. []

    Relevance: Linagliptin and 7-(3-Chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione belong to the same class of compounds, namely purine-2,6-dione derivatives. [, ] These compounds share a common core structure, with variations in the substituents attached to the purine ring. Specifically, both compounds have substitutions at the 7th and 8th positions of the purine ring, which contribute to their unique pharmacological properties.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

    Compound Description: This compound and its 8-alkylamino substituted derivatives were synthesized and evaluated for their cardiovascular activity. [] Notably, compound 2 exhibited substantial prophylactic antiarrhythmic activity in experimentally induced arrhythmias. [] This compound showed a weak affinity for α1- and α2-adrenoreceptors. []

    Relevance: This compound shares a significant structural similarity with 7-(3-Chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, primarily in the purine-2,6-dione core structure. The variations lie in the substituents attached to the 7th and 8th positions. The presence of the piperazine moiety in both compounds is noteworthy, as this structural feature is often associated with various biological activities, including cardiovascular effects. []

8-[2-[(3-methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6dione

    Compound Description: This specific compound emerged as a potent inhibitor of protein kinase CK2 with an IC50 value of 8.5 μM in vitro. []

    Relevance: This compound falls under the category of purine-2,6-dione derivatives, placing it in the same chemical class as 7-(3-Chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione. [] The presence of similar substituents, including the arylalkyl group at the 7th position and the substituted hydrazine moiety at the 8th position, highlights their structural similarities. These shared features suggest they might interact with biological targets in comparable ways.

Overview

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of heterocyclic compounds. This compound is characterized by its unique molecular structure, which includes a purine base modified with a chlorobenzyl group and a morpholinomethyl substituent. Its classification falls under the category of pharmaceutical intermediates and potential drug candidates due to its biological activity.

Source

This compound can be synthesized through various chemical methods and is often referenced in patent literature and scientific studies focused on drug development. Notably, it has been associated with research into inhibitors of the epidermal growth factor receptor, which plays a crucial role in cancer biology .

Classification

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can be classified as:

  • Chemical Class: Purines
  • Substituents: Chlorobenzyl and morpholinomethyl
  • Potential Applications: Anticancer agents, enzyme inhibitors
Synthesis Analysis

Methods

The synthesis of 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques. The following general steps outline the synthesis process:

  1. Formation of the Purine Core: The initial step involves synthesizing the purine base through condensation reactions involving appropriate precursors.
  2. Introduction of Substituents:
    • The chlorobenzyl group can be introduced via alkylation reactions using 3-chlorobenzyl bromide.
    • The morpholinomethyl group can be added through nucleophilic substitution reactions involving morpholine derivatives.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide), and the use of catalysts to enhance reaction yields and selectivity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione can be represented as follows:

  • Molecular Formula: C17H20ClN5O2
  • Molecular Weight: Approximately 365.82 g/mol
  • Structural Features:
    • A purine ring system
    • A chlorobenzyl substituent at position 7
    • A morpholinomethyl group at position 8
    • Methyl group at position 3

Data

The compound's structural data can be further analyzed using computational chemistry methods to predict its three-dimensional conformation and interaction with biological targets.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for purines, including:

  1. Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  2. Hydrolysis: Under acidic or basic conditions, the morpholinomethyl group may undergo hydrolysis.
  3. Oxidation/Reduction: The presence of nitrogen atoms may allow for oxidation or reduction reactions that could modify its biological activity.

Technical Details

Understanding these reactions is crucial for optimizing the compound's synthesis and enhancing its pharmacological properties.

Mechanism of Action

Process

The mechanism of action for 7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is primarily linked to its role as an inhibitor of specific enzymatic pathways involved in cell proliferation and survival.

  1. Target Interaction: The compound likely interacts with the epidermal growth factor receptor or related kinases, inhibiting their activity.
  2. Signal Transduction Modulation: By blocking these receptors, it may disrupt downstream signaling pathways that promote tumor growth.

Data

Research indicates that modifications in the purine structure can significantly affect binding affinity and selectivity towards target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; potential for electrophilic aromatic substitution due to the chlorobenzyl group.

Relevant Data or Analyses

Characterization through techniques such as high-performance liquid chromatography can provide insights into purity levels and stability profiles.

Applications

Scientific Uses

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione has potential applications in various scientific fields:

  1. Pharmaceutical Research: As a lead compound in developing new anticancer therapies targeting specific kinases associated with tumor progression.
  2. Biochemical Studies: Useful in studying signal transduction pathways influenced by epidermal growth factor receptor activity.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing other biologically active compounds.

Properties

CAS Number

868143-64-0

Product Name

7-(3-chlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-[(3-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Molecular Formula

C18H20ClN5O3

Molecular Weight

389.84

InChI

InChI=1S/C18H20ClN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-3-2-4-13(19)9-12)14(20-16)11-23-5-7-27-8-6-23/h2-4,9H,5-8,10-11H2,1H3,(H,21,25,26)

InChI Key

LEXPJRJTPZQRPO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.